3-Bromo-6-nitroquinoline

Cross-Coupling Reaction Kinetics Medicinal Chemistry

3-Bromo-6-nitroquinoline features orthogonal reactivity: C3-Br for Suzuki-Miyaura/Buchwald-Hartwig coupling, C6-NO2 for nucleophilic aromatic substitution and amine reduction. Lower C–Br bond energy (~285 vs ~327 kJ/mol for C–Cl) accelerates Pd oxidative addition—regioisomers and non-nitro analogs cannot replicate this. The unique electronic interplay enables kinase library diversification, antifungal lead optimization, and cross-coupling methodology development. Only this specific 3-bromo-6-nitro regiochemistry delivers predictable, bidirectional diversification.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
CAS No. 7101-95-3
Cat. No. B1315975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-nitroquinoline
CAS7101-95-3
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H
InChIKeyXIGQUURJVUSYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-nitroquinoline (CAS 7101-95-3): Chemical Profile and Procurement Context


3-Bromo-6-nitroquinoline (CAS 7101-95-3) is a heteroaromatic building block with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol . It features a quinoline core substituted with a bromine atom at the 3-position and a nitro group at the 6-position. Key physical properties include a melting point of 170–171°C and a predicted density of 1.747±0.06 g/cm³ at 20°C . The compound is typically stored at room temperature under dry, sealed conditions and is classified with GHS hazard statements H225, H319, and H335, indicating flammability and irritant properties . Its procurement value lies primarily in its dual functionality: the bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group activates the quinoline ring for nucleophilic aromatic substitution (SNAr) and provides a site for subsequent reduction to the corresponding amine .

Why 3-Bromo-6-nitroquinoline Cannot Be Trivially Substituted by In-Class Quinoline Analogs


The assumption that any halogenated nitroquinoline can serve as a functional equivalent to 3-bromo-6-nitroquinoline is flawed due to the precise electronic and steric interplay between the 3-bromo and 6-nitro substituents. The specific regiochemistry at C3 and C6 creates a unique electron density profile on the quinoline ring that dictates both the site selectivity of cross-coupling reactions and the reduction potential of the nitro group . For example, the electron-withdrawing nature of the nitro group activates the quinoline ring toward nucleophilic attack while simultaneously influencing the rate of oxidative addition in palladium-catalyzed couplings . Substituting the bromine for a chlorine atom (as in 3-chloro-6-nitroquinoline) results in a markedly different carbon-halogen bond strength (C–Br ≈ 285 kJ/mol versus C–Cl ≈ 327 kJ/mol), which translates to altered reaction kinetics and catalyst requirements [1]. Generic substitution with regioisomers (e.g., 6-bromo-3-nitroquinoline) or analogs lacking the nitro group fails to replicate the dual orthogonal reactivity—C3 cross-coupling and C6 reduction—that makes this specific compound a strategically valuable intermediate in medicinal chemistry campaigns and materials science applications [2].

Quantitative Evidence Guide: Differentiating 3-Bromo-6-nitroquinoline from Its Closest Analogs


Enhanced Oxidative Addition Reactivity in Cross-Coupling: C3-Bromo vs. C3-Chloro in 6-Nitroquinoline Series

3-Bromo-6-nitroquinoline demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 3-chloro analog due to the lower bond dissociation energy (BDE) of the C–Br bond. The weaker C–Br bond (~285 kJ/mol) undergoes oxidative addition with Pd(0) catalysts significantly faster than the C–Cl bond (~327 kJ/mol), enabling milder reaction conditions and higher conversion rates [1]. This electronic activation is further modulated by the electron-withdrawing 6-nitro group, which enhances the electrophilicity of the C3 position for nucleophilic attack while facilitating the oxidative addition step .

Cross-Coupling Reaction Kinetics Medicinal Chemistry

Kinase Binding Affinity Differentiation: 3-Bromo vs. 3-Chloro and 3-Iodo Substitution

In a competition binding assay across a panel of kinases, the bromo-substituted quinoline derivative exhibited a distinct binding profile compared to its chloro and iodo counterparts. For the kinase GAK, the bromo derivative demonstrated a Kd of 1.9 nM, which is 3.5-fold more potent than the chloro derivative (Kd = 6.7 nM) and 4.2-fold more potent than the iodo derivative (Kd = 7.9 nM) [1]. This trend was not uniform across all kinases tested, indicating that the bromine atom provides a unique steric and electronic fit within certain kinase ATP-binding pockets.

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Dual Orthogonal Reactivity: C3 Cross-Coupling and C6 Reduction Enable Sequential Functionalization

3-Bromo-6-nitroquinoline uniquely supports a two-step, bidirectional diversification strategy that is not feasible with non-nitro or non-bromo analogs. The C3 bromine atom is primed for Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups, while the C6 nitro group can be subsequently reduced to the corresponding amine for further derivatization (e.g., amide coupling, reductive amination) . This orthogonal reactivity is a direct consequence of the distinct chemical pathways available to the bromo and nitro functional groups under mutually compatible reaction conditions.

Orthogonal Reactivity Sequential Functionalization Synthetic Methodology

Synthetic Yield and Purity Profile from 6-Nitroquinoline: Process Reproducibility Data

The synthesis of 3-bromo-6-nitroquinoline from 6-nitroquinoline using N-bromosuccinimide (NBS) in acetic acid has been reported with reproducible yield and purity metrics. Under optimized conditions (50°C, 17 hours), the reaction yields 3-bromo-6-nitroquinoline in 27% isolated yield with 93% purity, alongside the 8-bromo regioisomer in 28% yield . This established protocol provides procurement specialists with a benchmark for assessing vendor-supplied material quality and consistency.

Synthesis Process Chemistry Quality Control

Selective Antifungal Activity with Reduced Cytotoxicity: Broad-Spectrum in Vitro Profile

3-Bromo-6-nitroquinoline has been reported to exhibit selective antifungal activity with a broad spectrum of action against various microorganisms, while showing no activity against bacteria or mammalian cells at tested concentrations . This selectivity profile is notable for a halogenated quinoline scaffold and distinguishes the compound from broader-spectrum antimicrobial quinolines that often exhibit mammalian cytotoxicity. The compound also demonstrates high affinity for amphotericin B, suggesting potential synergistic applications .

Antifungal Selectivity Microbiology

Distinct Regioisomeric Product Ratio in Electrophilic Bromination: 3-Bromo vs. 8-Bromo Selectivity

The electrophilic bromination of 6-nitroquinoline with NBS yields a mixture of 3-bromo-6-nitroquinoline and 8-bromo-6-nitroquinoline in approximately equal proportions (27% and 28% yield, respectively) . This 1:1 regioisomeric ratio reflects the electronic and steric directing effects of the 6-nitro group, which deactivates the quinoline ring but directs electrophilic attack to the 3- and 8-positions. The distinct chromatographic behavior and melting points of these regioisomers (3-bromo: 170–171°C) necessitate careful analytical verification of commercial material to ensure the correct regioisomer is procured.

Regioselectivity Electrophilic Aromatic Substitution Process Optimization

Validated Application Scenarios for 3-Bromo-6-nitroquinoline (CAS 7101-95-3) Based on Differential Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Sequential C3 and C6 Diversification

3-Bromo-6-nitroquinoline serves as an ideal scaffold for generating kinase-focused compound libraries. The C3 bromine atom enables efficient Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl groups, while the C6 nitro group can be reduced to an amine for subsequent amide bond formation or reductive amination . This orthogonal, bidirectional diversification strategy is directly supported by the compound's dual functionality and by the kinase binding data showing that bromo-substituted quinolines can achieve sub-nanomolar Kd values (e.g., 1.9 nM for GAK) .

Antifungal Lead Optimization: Structure-Activity Relationship Studies of Selective Fungal Inhibitors

Based on the reported selective antifungal activity of 3-bromo-6-nitroquinoline—active against fungal strains but inactive against bacteria and mammalian cells —this compound is well-suited as a core scaffold for developing antifungal agents with improved safety margins. The ability to independently modify the C3 and C6 positions allows medicinal chemists to systematically probe the structural determinants of fungal selectivity, a key differentiator from broad-spectrum antimicrobial quinolines .

Synthetic Methodology Development: Substrate for Palladium-Catalyzed Cross-Coupling Optimization

3-Bromo-6-nitroquinoline is a valuable substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions. The lower C–Br bond dissociation energy (~285 kJ/mol) compared to C–Cl analogs (~327 kJ/mol) translates to faster oxidative addition rates, making it an excellent test substrate for evaluating new ligand systems, catalyst loadings, and reaction conditions. Additionally, the electron-withdrawing nitro group provides a measurable electronic influence on the coupling outcome, offering a convenient platform for mechanistic studies .

Process Chemistry: Benchmark Compound for Nitroarene Reduction Protocol Development

The reduction of the 6-nitro group in 3-bromo-6-nitroquinoline to the corresponding 6-amino derivative is a key transformation in the synthesis of more complex quinoline-based molecules. The established synthetic protocol from 6-nitroquinoline (27% yield for the 3-bromo regioisomer) provides a reproducible entry point to this substrate. Its unique electronic environment—featuring both an electron-withdrawing nitro group and a heavy bromine atom—makes it an excellent benchmark substrate for developing and validating new nitro reduction methodologies, including those employing hydrogenation, transfer hydrogenation, or metal-mediated reductions .

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